![molecular formula C17H18F2N2O B2569352 4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile CAS No. 2320226-76-2](/img/structure/B2569352.png)
4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile
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Description
4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile is a novel compound that has attracted significant attention in the scientific community due to its potential applications in drug development. This compound is a member of the spirocyclic class of compounds and has been shown to exhibit promising pharmacological properties.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Fluorine-Containing Compounds : The compound is involved in the synthesis of fluorine-containing compounds like 1,4-dioxa-2-azaspiro-[4.5]deca-2,6,9-trienes, which are produced through reactions with benzonitrile and acetonitrile oxides (Kovtonyuk, Kobrina, & Gatilov, 2012).
Electrophile Aminierung of C-H-Acidic Compounds : The compound is used in electrophilic amination of C-H-acidic compounds, leading to the formation of various stabilized reaction products (Andreae, Schmitz, Wulf, & Schulz, 1992).
Mechanism of Action in Biological Systems
- CCR5 Receptor-Based Mechanism of Action : The compound exhibits potent noncompetitive allosteric antagonism of the CCR5 receptor, demonstrating significant effects in the context of HIV-1 inhibition (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).
Application in Materials Science
- Electrolyte Additive for Lithium-Ion Batteries : A derivative of this compound, 4-(Trifluoromethyl)-benzonitrile, has been used as a novel electrolyte additive in lithium-ion batteries, particularly for enhancing the cyclic stability of high voltage cathodes (Huang et al., 2014).
Antiviral and Anticonvulsant Properties
- Anti-Coronavirus Activity : Derivatives of the compound, specifically 1-thia-4-azaspiro[4.5]decan-3-one derivatives, showed inhibitory effects against human coronavirus, highlighting its potential in antiviral drug development (Apaydın et al., 2019).
- Anticonvulsant Activity : Analogues of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, a compound related to 4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile, have shown promising anticonvulsant activity (Farrar et al., 1993).
properties
IUPAC Name |
4-[3-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O/c18-17(19)12-16(17)7-9-21(10-8-16)15(22)6-5-13-1-3-14(11-20)4-2-13/h1-4H,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKAGAOKXUZHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)CCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile |
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